molecular formula C26H30N4O2 B11008208 N-(1H-benzimidazol-2-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11008208
M. Wt: 430.5 g/mol
InChI Key: MFBUWOJEGYIVTF-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique spiro structure, has garnered interest in various fields of scientific research due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multi-step organic reactions. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the spirocyclopentane-isoquinoline moiety. Common reagents used in these reactions include various amines, aldehydes, and cyclization agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the cyclization and coupling reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(1H-benzimidazol-2-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the spirocyclopentane moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, N-(1H-benzimidazol-2-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure and biological activity make it a promising candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications, including the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets within the cell. The benzimidazole core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit the activity of certain enzymes involved in cellular proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-(1H-benzimidazol-2-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide stands out due to its unique spiro structure, which imparts distinct chemical and biological properties. The presence of the spirocyclopentane-isoquinoline moiety enhances its stability and reactivity, making it a valuable compound for various applications in scientific research and industry.

Properties

Molecular Formula

C26H30N4O2

Molecular Weight

430.5 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C26H30N4O2/c1-2-3-16-30-25(32)19-11-5-4-10-18(19)23(26(30)14-8-9-15-26)24(31)27-17-22-28-20-12-6-7-13-21(20)29-22/h4-7,10-13,23H,2-3,8-9,14-17H2,1H3,(H,27,31)(H,28,29)

InChI Key

MFBUWOJEGYIVTF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=NC5=CC=CC=C5N4

Origin of Product

United States

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